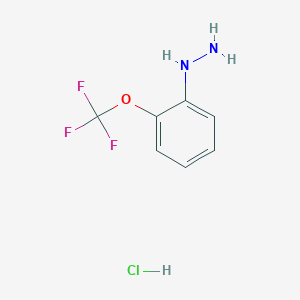

2-(Trifluoromethoxy)phenylhydrazine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-(trifluoromethoxy)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)13-6-4-2-1-3-5(6)12-11;/h1-4,12H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJKYLCWAFIGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601034 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133115-76-1 | |

| Record name | [2-(Trifluoromethoxy)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Trifluoromethoxy-phenyl)-hydrazine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of 2-(trifluoromethoxy)phenylhydrazine hydrochloride. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. The synthesis is a two-step process commencing with the diazotization of 2-(trifluoromethoxy)aniline, followed by the reduction of the intermediate diazonium salt.

Experimental Protocol

The synthesis of this compound is typically achieved through a two-step reaction sequence involving diazotization of the corresponding aniline followed by reduction. The following protocol is a representative procedure adapted from established methods for the synthesis of analogous phenylhydrazine hydrochlorides.

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

-

Preparation of the Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of concentrated hydrochloric acid and water is prepared. The solution is cooled to a temperature between -5°C and 0°C using an ice-salt bath. 2-(Trifluoromethoxy)aniline is then added dropwise to the cooled acid solution while maintaining the temperature below 5°C.

-

Formation of the Diazonium Salt: A solution of sodium nitrite in water is prepared and cooled. This solution is added dropwise to the aniline hydrochloride suspension from the previous step. The rate of addition is carefully controlled to maintain the reaction temperature between -5°C and 0°C. The completion of the diazotization reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt and Isolation of the Product

-

Preparation of the Reducing Agent Solution: In a separate large beaker, a solution of sodium sulfite in water is prepared and cooled to between 5°C and 10°C.

-

Reduction Reaction: The cold diazonium salt solution is slowly added to the stirred sodium sulfite solution. The temperature of the reaction mixture should be maintained below 20°C during the addition. After the addition is complete, the mixture is stirred at room temperature for several hours.

-

Acidification and Hydrolysis: Concentrated hydrochloric acid is carefully added to the reaction mixture, which is then heated to reflux for 2-4 hours.

-

Isolation and Purification: The reaction mixture is cooled to 0-5°C, which will cause the this compound to precipitate as a solid. The solid product is collected by filtration, washed with a small amount of cold water, and then dried under vacuum to yield the final product.

Quantitative Data Summary

The following table summarizes the typical quantities of reagents and reaction conditions for the synthesis of this compound, based on a representative laboratory scale.

| Parameter | Value |

| Reactants | |

| 2-(Trifluoromethoxy)aniline | 1 mole equivalent |

| Concentrated Hydrochloric Acid | 3-4 mole equivalents |

| Sodium Nitrite | 1.05-1.1 mole equivalents |

| Sodium Sulfite | 2-2.5 mole equivalents |

| Reaction Conditions | |

| Diazotization Temperature | -5°C to 0°C |

| Reduction Temperature | < 20°C |

| Reflux Time with HCl | 2-4 hours |

| Yield and Purity | |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride and its closely related structural isomers. Due to the limited availability of specific data for the 2-(Trifluoromethoxy) isomer, this document consolidates information on analogous compounds, namely 2-(Trifluoromethyl)phenylhydrazine hydrochloride and 4-(Trifluoromethoxy)phenylhydrazine hydrochloride, to offer a comparative and predictive framework for researchers.

Substituted phenylhydrazines are crucial building blocks in modern medicinal chemistry and drug design. The incorporation of fluorine-containing moieties, such as trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃), can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making these reagents highly valuable in the synthesis of novel chemical entities.[1][2] These compounds are particularly instrumental as key intermediates in the Fischer indole synthesis, a foundational method for creating the indole nucleus present in numerous pharmaceuticals.[3][4][5]

Physicochemical Data

The following tables summarize the known physicochemical properties of 2-(Trifluoromethyl)phenylhydrazine hydrochloride and 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. This data provides a baseline for understanding the characteristics of the target compound, this compound.

Table 1: General and Physical Properties

| Property | 2-(Trifluoromethyl)phenylhydrazine HCl | 4-(Trifluoromethoxy)phenylhydrazine HCl |

| CAS Number | 3107-34-4[6] | 133115-72-7 |

| Appearance | White to almost white powder to crystal[6] | White to yellow to orange powder to crystal |

| Melting Point | 220 °C[6] | 230 °C (lit.) |

| Form | Powder to crystal[6] | Solid |

| Storage Temp. | 2-8°C, under inert gas[6] | Room Temperature |

Table 2: Chemical Identifiers and Molecular Properties

| Property | 2-(Trifluoromethyl)phenylhydrazine HCl | 4-(Trifluoromethoxy)phenylhydrazine HCl |

| Molecular Formula | C₇H₈ClF₃N₂[6] | C₇H₇F₃N₂O·HCl |

| Molecular Weight | 212.6 g/mol [6] | 228.60 g/mol |

| MDL Number | MFCD00102619[6] | MFCD00053033 |

| SMILES String | NNc1ccccc1C(F)(F)F.[H]Cl[7] | Cl.NNc1ccc(OC(F)(F)F)cc1 |

| InChI Key | Not readily available | KQXZVSQCMVKMBK-UHFFFAOYSA-N |

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the synthesis, purification, and analysis of substituted phenylhydrazine hydrochlorides.

Synthesis Protocol: Diazotization and Reduction

The synthesis of substituted phenylhydrazine hydrochlorides typically follows a two-step process involving the diazotization of a substituted aniline followed by a reduction of the resulting diazonium salt.[8][9][10]

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

-

Add concentrated hydrochloric acid and water to a reaction vessel equipped for cooling and stirring.

-

Cool the mixture to a temperature between -5°C and 15°C using an ice-salt bath.

-

Slowly add 2-(Trifluoromethoxy)aniline dropwise to the acidic solution while maintaining the low temperature. A white solid may form.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between -5°C and 15°C.[9]

-

Stir the mixture for approximately 1 hour at this temperature to ensure the complete formation of the diazonium salt.[9]

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water.[8] Cool this solution to between 0°C and 20°C.

-

Slowly add the previously prepared diazo reaction liquid to the reducing agent solution in batches, maintaining the temperature below 25°C.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.[9]

-

Add concentrated hydrochloric acid to the mixture to make it strongly acidic, then heat to reflux for 1-4 hours.[9]

-

Cool the reaction mixture to between 0°C and 20°C. The product, this compound, will precipitate as a solid.[9]

-

Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of phenylhydrazine derivatives and quantifying any residual impurities.[11][12][13]

Protocol:

-

Column: Use a reverse-phase column, such as a Kromasil-C18 (150 mm × 4.6 mm, 5 μm) or a Waters X-Bridge C18.[12][13]

-

Mobile Phase: A typical mobile phase consists of a mixture of methanol and a buffered aqueous solution (e.g., V(methanol):V(8 mmol/L KH₂PO₄ + 4 mmol/L K₂HPO₄) = 35:65).[13] The mobile phase can be optimized for the specific compound.

-

Flow Rate: Set the flow rate to 1.0 mL/min.[13]

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[13]

-

Detection: Use a UV detector set to a wavelength where the compound has strong absorbance, such as 235 nm.[13]

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration in the mobile phase or a suitable diluent. Dissolve the sample to be analyzed in the same diluent.

-

Injection Volume: Inject a small volume of the sample (e.g., 10 μL) into the HPLC system.[13]

-

Analysis: Compare the peak area of the analyte in the sample chromatogram to the standard to determine purity. The method should demonstrate good linearity over a range of concentrations (e.g., 0.1-100 mg/L).[13]

Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.[14][15]

Protocol:

-

Sample Preparation: Place a small amount of the dry, powdered solid into a capillary tube, ensuring it is sealed at one end. Pack the sample to a height of 2-3 mm by tapping the tube or dropping it through a long glass tube.[14][16]

-

Apparatus: Use a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Heating: Place the capillary tube into the heating block of the apparatus.

-

Approximate Determination: If the melting point is unknown, heat the sample at a rapid rate (e.g., 10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.[14]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, slow the heating rate to approximately 1-2°C per minute.[16]

-

Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.5°C.

Applications and Workflow Visualization

Substituted phenylhydrazines are indispensable reagents in synthetic chemistry, most notably in the Fischer indole synthesis, which is used to produce a wide array of biologically active molecules.[3][5][17]

The diagram below illustrates the general workflow from a substituted aniline to the formation of a pharmaceutically relevant indole scaffold using the Fischer indole synthesis.

Caption: Synthetic workflow for producing an indole-based API.

The diagram outlines the transformation of a substituted aniline into its corresponding phenylhydrazine hydrochloride. This intermediate then reacts with a carbonyl compound to form a phenylhydrazone, which, upon acid-catalyzed cyclization, yields a substituted indole. This indole core is a common feature in many active pharmaceutical ingredients (APIs).[10][18] This process highlights the compound's role as a critical fragment molecule and structural basis for designing and screening novel drug candidates.[18]

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [chemicalbook.com]

- 7. 3107-34-4|2-(Trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 11. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocat.com [biocat.com]

2-(Trifluoromethoxy)phenylhydrazine hydrochloride CAS number

An in-depth analysis of the requested compound, 2-(trifluoromethoxy)phenylhydrazine hydrochloride, reveals a common point of confusion with a structurally similar molecule, 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will address the specified compound, clarify its distinction from its analogue, and provide a comprehensive technical overview based on available data.

Clarification of Chemical Identity

A critical distinction must be made between the "trifluoromethoxy" (-OCF3) group and the "trifluoromethyl" (-CF3) group. The user has requested information on This compound . However, extensive searches for this compound, including its CAS number, have not yielded specific results. In contrast, 2-(trifluoromethyl)phenylhydrazine hydrochloride is a well-documented and commercially available chemical with the CAS number 3107-34-4 .[1][2][3][4][5]

It is highly probable that the intended compound of interest is 2-(trifluoromethyl)phenylhydrazine hydrochloride. This guide will proceed with the technical data for this compound, while also discussing the general properties conferred by the trifluoromethoxy group in drug discovery, should that information be relevant to the user's research.

Technical Data for 2-(Trifluoromethyl)phenylhydrazine Hydrochloride

This section provides a detailed summary of the known properties and specifications for 2-(trifluoromethyl)phenylhydrazine hydrochloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3107-34-4 | [1][2][3][4][5] |

| Molecular Formula | C7H8ClF3N2 | [1][4] |

| Molecular Weight | 212.6 g/mol | [1][4][5] |

| Appearance | White to cream or pale yellow crystals or powder | [3] |

| Melting Point | 220 °C | [4] |

| Solubility | Soluble in water | [4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Safety Information

The compound is associated with the following hazard statements:

-

H301: Toxic if swallowed

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary statements include recommendations for handling, storage, and disposal to minimize exposure and risk.[4]

Experimental Protocols: Synthesis

The synthesis of substituted phenylhydrazines, including 2-(trifluoromethyl)phenylhydrazine hydrochloride, typically follows a well-established chemical pathway involving diazotization of the corresponding aniline followed by reduction.

General Synthesis Workflow

A generalized workflow for the synthesis of a substituted phenylhydrazine hydrochloride is depicted below.

Detailed Experimental Steps

-

Diazotization: The starting material, a substituted aniline (in this case, 2-(trifluoromethyl)aniline), is dissolved in hydrochloric acid and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Reduction: The freshly prepared diazonium salt solution is then added to a solution of a reducing agent. Common reducing agents for this reaction include sodium sulfite or stannous chloride.[6][7] The reduction of the diazonium salt yields the phenylhydrazine.

-

Isolation: The resulting substituted phenylhydrazine hydrochloride often precipitates from the reaction mixture upon cooling and can be isolated by filtration. Further purification can be achieved by recrystallization.

Role in Drug Development and Research

Substituted phenylhydrazines are important building blocks in medicinal chemistry. The incorporation of trifluoromethyl and trifluoromethoxy groups into organic molecules is a key strategy in modern drug design.

Significance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is frequently used in drug design to enhance a molecule's pharmacological profile.[8][9] Its key contributions include:

-

Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.[10]

-

Metabolic Stability: The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the drug's half-life.[11]

-

Receptor Binding: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger and more specific interactions with biological targets.

The Trifluoromethoxy Group in Drug Design

While specific data for this compound is scarce, the trifluoromethoxy (-OCF3) group is also a valuable substituent in medicinal chemistry. It is considered a "super-halogen" due to its unique electronic and steric properties.[12] Key features include:

-

High Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, which can significantly enhance a compound's bioavailability.[12]

-

Metabolic Stability: Similar to the trifluoromethyl group, the trifluoromethoxy group is metabolically robust.

-

Modulation of pKa: Its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions.

The general relationship between these functional groups and their impact on drug properties can be visualized as follows:

References

- 1. 2-(Trifluoromethyl)phenylhydrazine hydrochloride CAS#: 3107-34-4 [chemicalbook.com]

- 2. 3107-34-4|2-(Trifluoromethyl)phenylhydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 3. B25182.14 [thermofisher.com]

- 4. 2-(Trifluoromethyl)phenylhydrazine hydrochloride | 3107-34-4 [chemicalbook.com]

- 5. 2-(Trifluoromethyl)phenylhydrazine hydrochloride - [sigmaaldrich.com]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. jelsciences.com [jelsciences.com]

- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 11. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride (CAS No. 133115-76-1). Due to the limited availability of direct experimental data for the hydrochloride salt, this document compiles predicted spectroscopic data based on the analysis of the free base and closely related analogs. The guide includes detailed tables of predicted Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside workflow diagrams generated using Graphviz to illustrate the synthetic pathway and analytical procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry.

Introduction

This compound is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can impart unique properties to molecules, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are often desirable in the design of novel therapeutic agents. Phenylhydrazine derivatives are also key building blocks in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent scaffolds in pharmaceuticals.

A thorough understanding of the spectroscopic characteristics of this compound is crucial for its unambiguous identification, purity assessment, and quality control during synthesis and application. This guide aims to provide a detailed repository of its spectroscopic data and a practical synthesis protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydrazinium moiety. The protonation of the hydrazine group in the hydrochloride salt will lead to a downfield shift of the N-H protons, which will also likely exhibit coupling to each other and potentially to the aromatic proton at the ortho position.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | br s | 3H | -NHNH₃⁺ |

| ~7.4-7.2 | m | 4H | Ar-H |

Solvent: DMSO-d₆ Reference: TMS (0 ppm)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the aromatic carbons and the carbon bearing the trifluoromethoxy group. The trifluoromethoxy group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-NHNH₃⁺ |

| ~140 | C-OCF₃ |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~122 | Ar-CH |

| ~120 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |

| ~118 | Ar-CH |

Solvent: DMSO-d₆ Reference: TMS (0 ppm)

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -58 | s | -OCF₃ |

Reference: CFCl₃ (0 ppm)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic ring, the C-O and C-F bonds of the trifluoromethoxy group, and the N-H bonds of the hydrazinium ion. The stretching vibrations of the N-H bonds in the hydrochloride salt are expected in the region of 3200-2800 cm⁻¹.

Table 4: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (hydrazinium) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |

| 1280-1240 | Strong | C-O stretch (aryl ether) |

| 1220-1020 | Very Strong | C-F stretch (trifluoromethoxy) |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum of the free base (after loss of HCl) is typically observed.

Table 5: Predicted Mass Spectrometry Data for 2-(Trifluoromethoxy)phenylhydrazine

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion of the free base) |

| 177 | [M - NH]⁺ |

| 108 | [M - OCF₃]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following section details a plausible synthetic route and the general procedures for spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from 2-(trifluoromethoxy)aniline. The general procedure involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(trifluoromethoxy)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid.

-

Cool the tin(II) chloride solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain the final compound.

Spectroscopic Analysis

¹H, ¹³C, and ¹⁹F NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Use tetramethylsilane (TMS) or the residual solvent peak as an internal reference for ¹H and ¹³C NMR.

-

Use a suitable external standard, such as CFCl₃, for ¹⁹F NMR.

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow for the spectroscopic analysis of this compound.

Caption: Synthesis of this compound.

Caption: Workflow for spectroscopic analysis.

Technical Guide: Spectroscopic Analysis of 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted NMR data based on established principles and analysis of structurally related molecules. Furthermore, a comprehensive, standardized experimental protocol for the acquisition of high-quality NMR spectra is provided, alongside a plausible synthetic pathway for the target compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development who are working with or synthesizing this and similar molecules.

Predicted NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | Multiplet | 4H | Aromatic Protons (C₃-H, C₄-H, C₅-H, C₆-H) |

| 8.50 - 10.50 | Broad Singlet | 3H | -NH-NH₃⁺ Protons |

Note: The chemical shifts of the hydrazine protons are highly dependent on the solvent, concentration, and temperature, and are expected to be broad due to quadrupole broadening and exchange.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 150 | C-N |

| 138 - 142 (quartet, J ≈ 2-5 Hz) | C-OCF₃ |

| 118 - 128 | Aromatic Carbons |

| 120.4 (quartet, J ≈ 257 Hz) | -OCF₃ |

Note: The carbon attached to the trifluoromethoxy group is expected to appear as a quartet due to coupling with the fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

Experimental Protocols for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts due to its high polarity and ability to dissolve such compounds. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are also potential options.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) is typically used for referencing chemical shifts to 0 ppm. However, in polar deuterated solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate sodium salt (DSS) may be more appropriate.

2.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

2.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Spectral Width: 0-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K (25 °C)

2.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Temperature: 298 K (25 °C)

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS or DSS at 0 ppm) or the residual solvent peak.

-

Integration: For ¹H spectra, integrate the signals to determine the relative number of protons for each resonance.

Synthesis Pathway

A common method for the synthesis of substituted phenylhydrazine hydrochlorides involves a three-step process starting from the corresponding substituted aniline. The following diagram illustrates a plausible synthetic route for this compound.

Caption: Plausible synthesis of this compound.

Conclusion

This technical guide provides essential predicted spectroscopic information and a standardized experimental framework for the analysis of this compound. The provided data and protocols are intended to aid researchers in the identification, characterization, and quality control of this compound in a drug discovery and development setting. While experimental data remains the gold standard, the predictive information and methodologies outlined herein offer a robust starting point for spectroscopic analysis.

Technical Guide: Solubility of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. Due to the limited availability of public quantitative data, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. This guide is intended to equip researchers and professionals in drug development with the necessary methodology to generate reliable solubility data for their specific applications.

Quantitative Solubility Data

| Solvent | Molar Mass ( g/mol ) | Density (g/cm³) | Dielectric Constant (ε) | Solubility ( g/100 mL) | Temperature (°C) | Method |

| Non-Polar Solvents | ||||||

| Hexane | 86.18 | 0.659 | 1.88 | Data Not Available | ||

| Toluene | 92.14 | 0.867 | 2.38 | Data Not Available | ||

| Diethyl Ether | 74.12 | 0.713 | 4.34 | Data Not Available | ||

| Polar Aprotic Solvents | ||||||

| Dichloromethane (DCM) | 84.93 | 1.33 | 9.08 | Data Not Available | ||

| Acetone | 58.08 | 0.791 | 20.7 | Data Not Available | ||

| Acetonitrile (ACN) | 41.05 | 0.786 | 37.5 | Data Not Available | ||

| Dimethylformamide (DMF) | 73.09 | 0.944 | 36.7 | Data Not Available | ||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 46.7 | Data Not Available | ||

| Polar Protic Solvents | ||||||

| Methanol | 32.04 | 0.792 | 32.7 | Data Not Available | ||

| Ethanol | 46.07 | 0.789 | 24.5 | Data Not Available | ||

| Isopropanol (IPA) | 60.10 | 0.786 | 18.2 | Data Not Available | ||

| Water | 18.02 | 1.00 | 80.1 | Data Not Available |

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details a reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of allowing a saturated solution to reach equilibrium, followed by quantitative analysis of the supernatant.

2.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg accuracy)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

To separate the supernatant from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter. It is crucial to avoid transferring any solid particles.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original undiluted supernatant.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of a compound and a general representation of a potential (though not experimentally confirmed for this specific compound) interaction that is often relevant in drug development.

Caption: Workflow for determining equilibrium solubility.

Caption: Key factors influencing the solubility of a compound.

References

A Technical Guide to the Synthesis of Substituted Phenylhydrazines from Anilines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of substituted phenylhydrazines from anilines, a critical transformation in the development of pharmaceuticals and other fine chemicals. Phenylhydrazines are key precursors for a multitude of heterocyclic compounds, most notably in the Fischer indole synthesis. This document details the prevalent synthetic methodologies, provides quantitative data for various substituted analogs, and outlines detailed experimental protocols.

Core Synthetic Strategy: Diazotization and Reduction

The most established and widely utilized method for the preparation of substituted phenylhydrazines from anilines is a two-step process involving:

-

Diazotization: The primary aromatic amine (aniline) is converted to a diazonium salt. This is typically achieved by treating a cold, acidic solution of the aniline with sodium nitrite. The choice of acid, most commonly hydrochloric acid, is crucial for the reaction's success.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃).

The overall reaction scheme is depicted below:

In-Depth Technical Guide: 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-(Trifluoromethoxy)phenylhydrazine hydrochloride, a key building block in modern medicinal chemistry. This document outlines its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Properties

This compound is a substituted phenylhydrazine derivative that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The presence of the trifluoromethoxy group at the ortho position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it an attractive moiety for drug design.[1] This group can enhance metabolic stability and improve pharmacokinetic profiles of parent molecules.[1]

| Property | Value | Reference |

| Chemical Formula | C₇H₈ClF₃N₂O | N/A |

| Molecular Weight | 228.60 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in water, alcohols | Inferred from hydrochloride salt nature |

| CAS Number | 133115-76-1 (for free base) | Inferred from commercial listings |

Synthesis Protocol

Step 1: Diazotization of 2-(Trifluoromethoxy)aniline

This step involves the conversion of the primary aromatic amine, 2-(trifluoromethoxy)aniline, into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.

Experimental Protocol:

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add a solution of concentrated hydrochloric acid and water.

-

Cool the acidic solution to -5 to 0 °C using an ice-salt bath.

-

Slowly add 2-(trifluoromethoxy)aniline to the cooled acid solution while maintaining the temperature below 5 °C. Stir vigorously to form the aniline hydrochloride salt suspension.

-

Prepare a solution of sodium nitrite in water.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the 2-(trifluoromethoxy)benzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is sodium sulfite.

Experimental Protocol:

-

In a separate reaction vessel, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature between 5-10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid. This step is crucial for the hydrolysis of the intermediate sulfonate and the formation of the phenylhydrazine hydrochloride salt.

-

Heat the acidified mixture to reflux (approximately 80-90 °C) for 2-3 hours.

-

Cool the reaction mixture to 0-5 °C to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Application in Fischer Indole Synthesis

A primary and highly valuable application of this compound is its use as a key reactant in the Fischer indole synthesis.[5][6] This reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and biologically active compounds.[7]

The general mechanism involves the acid-catalyzed reaction of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[5]

The use of this compound in this synthesis leads to the formation of 7-(trifluoromethoxy)indole derivatives. The trifluoromethoxy group at the 7-position can impart unique biological activities and pharmacological properties to the resulting indole-based molecules.

Quantitative Data

Due to the limited availability of specific experimental data in the public domain for this compound, the following table presents expected or typical data based on analogous compounds and general synthetic methods.

| Data Type | Expected Value/Characteristics |

| Yield | 75-85% (overall) |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR | Signals corresponding to aromatic protons and N-H protons. |

| ¹³C NMR | Signals for aromatic carbons, including the carbon bearing the trifluoromethoxy group. |

| IR (Infrared) Spectroscopy | Characteristic peaks for N-H stretching, aromatic C-H stretching, and C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the chemical formula. |

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are not documented, its utility lies in the synthesis of molecules that can target a wide array of biological pathways. For instance, indole derivatives synthesized from this precursor are known to act as inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and antimicrobials, among other functions.

The following diagrams illustrate the logical workflow of its synthesis and a key application.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly indole derivatives. Its synthesis, while requiring careful control of reaction conditions, is based on well-established chemical transformations. The incorporation of the trifluoromethoxy group offers significant potential for the development of novel drug candidates with improved pharmacological properties. This guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug discovery.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. biocat.com [biocat.com]

discovery and history of fluorinated phenylhydrazines

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylhydrazines

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, history, synthesis, and application of fluorinated phenylhydrazines. From the foundational discovery of phenylhydrazine by Hermann Emil Fischer to the advent of modern organofluorine chemistry, these compounds have emerged as critical building blocks in medicinal chemistry. We will explore the primary synthetic routes, the pivotal role of these compounds in the Fischer indole synthesis, and their application in the development of targeted therapeutics, such as Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental insights and a historical perspective on this important class of molecules.

Introduction: From a Foundational Discovery to a Modern Mainstay

The story of fluorinated phenylhydrazines begins with the discovery of their parent compound, phenylhydrazine (C₆H₅NHNH₂). In 1875, Hermann Emil Fischer reported the first synthesis of this hydrazine derivative by reducing a phenyl diazonium salt.[1][2] This seminal work not only introduced a new class of organic compounds but also provided a powerful tool for chemical synthesis and analysis, most notably for the characterization of sugars and for the eponymous Fischer indole synthesis, a cornerstone of heterocyclic chemistry discovered in 1883.[1][3][4]

Parallel to these developments, the field of organofluorine chemistry began to take shape. The introduction of fluorine into organic molecules has become a key strategy in modern drug design.[5][6] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and bioavailability.[7][8]

This guide bridges these two historical streams, detailing the evolution of fluorinated phenylhydrazines from niche laboratory curiosities to indispensable reagents in the synthesis of complex pharmaceuticals.

Historical Milestones in Organofluorine Chemistry

The synthesis of fluorinated aromatics, the precursors to fluorinated phenylhydrazines, was historically challenging. While the first organofluorine compound was reported in the mid-19th century, predating even the isolation of elemental fluorine by Henri Moissan in 1886, reliable methods for creating aryl C-F bonds were lacking.[9][10][11]

A significant breakthrough came in 1927 with the development of the Balz-Schiemann reaction.[9] This reaction demonstrated that fluoroaromatic compounds could be reliably synthesized through the thermal decomposition of aryl diazonium tetrafluoroborate salts. This provided the first practical route to the fluoroanilines that serve as the primary starting materials for fluorinated phenylhydrazines, paving the way for their broader exploration.

General Synthesis of Fluorinated Phenylhydrazines

The preparation of fluorinated phenylhydrazines generally follows the classical two-step chemical sequence developed by Fischer: the diazotization of an aromatic amine followed by reduction.

Step 1: Diazotization of a Fluoroaniline The synthesis begins with a substituted fluoroaniline. The amine is dissolved in a strong mineral acid, typically hydrochloric acid, and is converted to its corresponding diazonium salt upon treatment with sodium nitrite (NaNO₂) at low temperatures (0–5 °C).[12][13] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Reduction of the Aryl Diazonium Salt The resulting diazonium salt solution is then reduced to form the fluorinated phenylhydrazine. A common and effective method involves using a solution of sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂) as the reducing agent.[1][14][15] The final product is typically isolated as its hydrochloride salt, which is often more stable than the free base.

Example Experimental Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride

The following is a generalized protocol based on published procedures for the synthesis of 4-fluorophenylhydrazine hydrochloride from 4-fluoroaniline.[12][13]

-

Diazotization: 4-fluoroaniline (1.0 mol) is dissolved in concentrated hydrochloric acid and stirred. The solution is cooled to below 5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 mol) in water is added dropwise, ensuring the temperature remains below 5 °C. The reaction is stirred for an additional hour after the addition is complete.[12][13]

-

Reduction: In a separate vessel, a solution of sodium bisulfite (2.05 mol) in water is prepared and cooled to 0-10 °C. The previously prepared diazonium salt filtrate is slowly added to the bisulfite solution. The pH is maintained between 6-7 during the addition using a sodium hydroxide solution.[12]

-

Hydrolysis and Isolation: The reaction mixture is heated to 80 °C for one hour. After cooling, concentrated hydrochloric acid is added, and the mixture is reheated to 90-100 °C for another hour. Finally, the mixture is cooled to 10 °C, and the resulting precipitate is collected by filtration to yield 4-fluorophenylhydrazine hydrochloride as a solid.[12][13]

Disclaimer: This protocol is a generalized summary and should not be performed without consulting the original literature and adhering to all appropriate laboratory safety procedures.

Physicochemical Data of Key Fluorinated Phenylhydrazines

The substitution pattern of fluorine on the phenyl ring influences the compound's physical properties. The following table summarizes key data for common isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluorophenylhydrazine HCl | 446-12-8 | C₆H₈ClFN₂ | 162.59 | 208-212 |

| 3-Fluorophenylhydrazine HCl | 29242-03-3 | C₆H₈ClFN₂ | 162.59 | 229-233 |

| 4-Fluorophenylhydrazine HCl | 823-85-8 | C₆H₇FN₂ · HCl | 162.59 | ≥300 |

| 3-Chloro-4-fluorophenylhydrazine | 84282-78-0 | C₆H₆ClFN₂ | 160.58 | 74-79[16] |

Core Application: The Fischer Indole Synthesis

A primary application of fluorinated phenylhydrazines is their use as key reactants in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals and natural products.[3] By using a fluorinated phenylhydrazine, medicinal chemists can readily introduce fluorine into the indole core, a common strategy for optimizing drug candidates.

The reaction proceeds by heating a phenylhydrazone (formed from the condensation of a phenylhydrazine and an aldehyde or ketone) in the presence of an acid catalyst, such as HCl, ZnCl₂, or polyphosphoric acid.[4][17] The mechanism involves a cascade of transformations, including a key[18][18]-sigmatropic rearrangement.[3][19][20]

Role in Modern Drug Discovery: Case Study of JAK Inhibitors

The strategic incorporation of fluorine is a hallmark of modern drug design. Fluorinated phenylhydrazines serve as vital intermediates for synthesizing complex heterocyclic drugs, particularly those targeting signaling pathways involved in inflammation and immunology.[21] A prominent example is the class of Janus kinase (JAK) inhibitors.

The JAK-STAT signaling pathway is a critical cascade that translates extracellular cytokine signals into transcriptional responses, regulating cellular processes like proliferation, hematopoiesis, and the immune response.[22] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Drugs such as Ruxolitinib (a JAK1/2 inhibitor) and Itacitinib (a selective JAK1 inhibitor) function by blocking the activity of specific JAK enzymes, thereby modulating the inflammatory response.[18][23][24] These drugs are used to treat conditions like myelofibrosis and graft-versus-host disease.[25][26] The synthesis of the complex heterocyclic cores found in these inhibitors often relies on methodologies, like the Fischer indole synthesis or related cyclizations, where fluorinated building blocks can be incorporated to fine-tune the drug's properties.

Conclusion

From Fischer's foundational discovery in 1875, the journey of phenylhydrazine and its derivatives has been one of continuous innovation. The convergence of classical synthetic chemistry with the strategic principles of medicinal fluorine chemistry has elevated fluorinated phenylhydrazines to a position of prominence. They are not merely reagents but are enabling tools for the creation of sophisticated molecular architectures designed to combat complex diseases. As drug discovery continues to target intricate biological pathways with ever-increasing precision, the versatility and utility of fluorinated phenylhydrazines ensure they will remain a vital component in the arsenal of researchers and drug development professionals for the foreseeable future.

References

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer_indole_synthesis [chemeurope.com]

- 5. Recent advances in the synthesis of fluorinated hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 11. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 12. 4-Fluorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]

- 14. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]

- 15. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 16. lookchem.com [lookchem.com]

- 17. Fischer Indole Synthesis [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. nbinno.com [nbinno.com]

- 22. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. researchgate.net [researchgate.net]

- 25. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 26. Safety and efficacy of itacitinib, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] This method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, often necessitating tailored reaction conditions.

This document provides detailed application notes and a comprehensive protocol for the Fischer indole synthesis using 2-(trifluoromethoxy)phenylhydrazine hydrochloride. The presence of the electron-withdrawing trifluoromethoxy group at the 2-position of the phenylhydrazine presents a unique challenge, generally requiring more forcing reaction conditions to achieve successful cyclization.

Reaction Principle and Considerations

The Fischer indole synthesis proceeds through the formation of a phenylhydrazone from the reaction of a phenylhydrazine with an aldehyde or ketone. Under acidic conditions, the phenylhydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the aromatic indole ring.[1]

The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. When positioned on the phenylhydrazine ring, it deactivates the aromatic system, making the key[2][2]-sigmatropic rearrangement step more challenging. Consequently, the synthesis of indoles from phenylhydrazines bearing such groups often requires stronger acid catalysts, higher reaction temperatures, and potentially longer reaction times to achieve satisfactory yields. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst for such less reactive substrates due to its strong dehydrating and acidic properties.

Data Presentation

The following table summarizes representative quantitative data for the Fischer indole synthesis with substituted phenylhydrazines, highlighting the impact of the substituent's electronic nature on the reaction outcome. Due to the limited availability of specific data for this compound in the public domain, the data for the target compound is presented as a plausible outcome based on general principles and related reactions.

| Phenylhydrazine Reactant | Carbonyl Reactant | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylhydrazine | Acetone | ZnCl₂ | 170 | 1 | 2-Methylindole | ~75 |

| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | 2,3,5-Trimethylindole | Not specified |

| This compound | Ethyl pyruvate | Polyphosphoric Acid | 100-120 | 1-2 | Ethyl 7-(trifluoromethoxy)-1H-indole-2-carboxylate | 60-70 (Estimated) |

| This compound | Acetone | Polyphosphoric Acid | 120-140 | 2-4 | 2-Methyl-7-(trifluoromethoxy)-1H-indole | 50-60 (Estimated) |

Experimental Protocols

The following are detailed methodologies for the synthesis of 7-(trifluoromethoxy)-1H-indole derivatives via the Fischer indole synthesis.

Protocol 1: Synthesis of Ethyl 7-(Trifluoromethoxy)-1H-indole-2-carboxylate

This protocol outlines the reaction of this compound with ethyl pyruvate to yield the corresponding indole-2-carboxylate, a versatile intermediate for further functionalization.

Materials:

-

This compound

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Hydrazone Formation (optional isolation): In a round-bottom flask, combine this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol. Add a catalytic amount of acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

-

Cyclization: To the crude hydrazone (or the in situ generated mixture), add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). Heat the reaction mixture with vigorous stirring to 100-120 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete, allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 7-(trifluoromethoxy)-1H-indole-2-carboxylate.

Protocol 2: Synthesis of 2-Methyl-7-(trifluoromethoxy)-1H-indole

This protocol describes the synthesis of a simpler indole derivative using acetone as the carbonyl component.

Materials:

-

This compound

-

Acetone

-

Polyphosphoric acid (PPA)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and a significant excess of acetone, which will also serve as a reactant.

-

Cyclization: To this mixture, carefully add polyphosphoric acid (PPA) (10-20 eq by weight). Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours. The reaction should be monitored by TLC.

-

Work-up: Cool the reaction mixture to approximately 60-70 °C and cautiously pour it onto a mixture of ice and water.

-

Neutralization and Extraction: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the product into ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude material by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methyl-7-(trifluoromethoxy)-1H-indole.

Mandatory Visualizations

Caption: Workflow of the Fischer Indole Synthesis.

Caption: Mechanistic Pathway of the Fischer Indole Synthesis.

References

Application Notes and Protocols for the Synthesis of Bioactive Indoles using 2-(Trifluoromethoxy)phenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive indoles utilizing 2-(Trifluoromethoxy)phenylhydrazine hydrochloride. The indole scaffold is a prominent feature in numerous pharmacologically active compounds, and the incorporation of a trifluoromethoxy group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a valuable moiety in drug design. The primary synthetic route discussed is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.

Introduction to Bioactive Trifluoromethoxy-Substituted Indoles

Indole derivatives are integral to a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The trifluoromethoxy (-OCF₃) group, in particular, is of great interest in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's pharmacokinetic profile, including its ability to cross cell membranes and resist metabolic degradation.

The synthesis of indoles bearing a trifluoromethoxy group often employs the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone. This method allows for the versatile construction of various substituted indoles by modifying the carbonyl component.

Key Synthetic Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for preparing indoles. The reaction proceeds through the formation of a phenylhydrazone intermediate from the reaction of a phenylhydrazine with a ketone or aldehyde. Under acidic conditions, this intermediate undergoes a-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia to yield the final indole product.

A general schematic for the Fischer indole synthesis is presented below.

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocols

The following protocols are generalized procedures for the Fischer indole synthesis. The specific conditions, such as the choice of acid catalyst, solvent, temperature, and reaction time, may require optimization depending on the specific ketone or aldehyde used.

Protocol 1: One-Pot Synthesis of 4-(Trifluoromethoxy)indole Derivatives

This protocol is a general one-pot procedure where the phenylhydrazone is formed in situ and directly converted to the indole.

Materials:

-

This compound

-

Ketone or aldehyde (e.g., ethyl pyruvate for the synthesis of ethyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid (PPA), or sulfuric acid)

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Sodium bicarbonate or sodium hydroxide solution (for neutralization)

-

Ethyl acetate or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.

-

Addition of Catalyst: Slowly add the acid catalyst to the reaction mixture. Common catalysts include polyphosphoric acid (PPA), concentrated sulfuric acid, or boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst can significantly impact the reaction yield and may require empirical optimization.

-

Reaction: Heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure indole derivative.

Quantitative Data

The following table provides representative data for the synthesis of various indole derivatives using the Fischer indole synthesis. Note that these are examples and the yields for the synthesis of 4-(trifluoromethoxy)indoles may vary.

| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine | Acetone | PPA | 100 | 1 | ~80 |

| 4-Methoxyphenylhydrazine | Cyclohexanone | Acetic Acid | 118 | 2 | ~85 |

| 4-Nitrophenylhydrazine | Propiophenone | H₂SO₄/Ethanol | 78 | 5 | ~60 |

| 2-(Trifluoromethoxy)phenylhydrazine | Ethyl Pyruvate | PPA | 100-120 | 3-5 | 65-75 (Estimated) |

Note: The yield for the reaction with 2-(trifluoromethoxy)phenylhydrazine is an estimate based on typical Fischer indole synthesis reactions and may require optimization.

Bioactivity and Signaling Pathways of Trifluoromethoxy-Indoles

Indole derivatives are known to interact with a multitude of biological targets, leading to a wide range of therapeutic effects. For instance, many indole-based compounds have shown significant anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

One such critical pathway is the VEGFR-2 signaling pathway . Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.

Caption: Inhibition of the VEGFR-2 signaling pathway by a bioactive indole derivative.

Certain 4-(trifluoromethoxy)indole derivatives have the potential to act as inhibitors of VEGFR-2. By binding to the ATP-binding site of the kinase domain of VEGFR-2, these compounds can block its autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-Akt and Ras-Raf-MEK-ERK pathways. This inhibition ultimately leads to a reduction in tumor angiogenesis, proliferation, and survival.

Conclusion

The use of this compound in the Fischer indole synthesis provides a valuable route to a diverse range of potentially bioactive indole derivatives. The protocols and information presented here offer a foundation for researchers to explore the synthesis and biological evaluation of these promising compounds. Further optimization of reaction conditions and exploration of various carbonyl partners will undoubtedly lead to the discovery of novel indole-based therapeutic agents.